molecular formula C9H18ClNO B2697203 {1-Azabicyclo[3.3.1]nonan-5-yl}methanol hydrochloride CAS No. 2094338-97-1

{1-Azabicyclo[3.3.1]nonan-5-yl}methanol hydrochloride

货号: B2697203
CAS 编号: 2094338-97-1
分子量: 191.7
InChI 键: FUANVXFHGOPGPR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

{1-Azabicyclo[3.3.1]nonan-5-yl}methanol hydrochloride (CAS: 2094338-97-1) is a bicyclic tertiary amine alcohol hydrochloride with the molecular formula C₉H₁₈ClNO and a molecular weight of 191.7 g/mol . Its IUPAC name reflects the 1-azabicyclo[3.3.1]nonane core, where a methanol group is attached to the 5-position of the bicyclic scaffold. The compound is typically stored at room temperature as a powder and is utilized as a versatile building block in organic synthesis and pharmaceutical research .

The [3.3.1] bicyclic system confers rigidity and stereochemical complexity, making it valuable for drug discovery, particularly in targeting central nervous system (CNS) receptors or enzymes where conformational restriction is critical. For example, derivatives of similar bicyclic amines are intermediates in synthesizing therapeutics such as antiemetics (e.g., palonosetron analogs) or neuromodulators .

属性

IUPAC Name

1-azabicyclo[3.3.1]nonan-5-ylmethanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO.ClH/c11-8-9-3-1-5-10(7-9)6-2-4-9;/h11H,1-8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUANVXFHGOPGPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCCN(C1)C2)CO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of {1-Azabicyclo[3.3.1]nonan-5-yl}methanol hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of high-pressure reactors for carbonylation and efficient purification techniques such as crystallization and chromatography.

化学反应分析

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxymethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the hydroxymethyl group to a methyl group or reduce other functional groups present in the molecule.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the hydroxymethyl group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

    Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base to facilitate nucleophilic substitution.

Major Products Formed

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Methyl derivatives.

    Substitution: Various N-alkyl or N-acyl derivatives.

科学研究应用

Neuropharmacology

One of the primary applications of {1-Azabicyclo[3.3.1]nonan-5-yl}methanol hydrochloride is as a monoamine neurotransmitter reuptake inhibitor. Research has shown that derivatives of this compound can effectively inhibit the reuptake of neurotransmitters such as serotonin, norepinephrine, and dopamine, which are crucial in treating mood disorders and other neurological conditions .

Antitumor Activity

Recent studies have explored the antitumor potential of compounds related to this compound. For instance, spiro-fused variants containing similar bicyclic structures have demonstrated significant antiproliferative activity against various cancer cell lines, suggesting that this class of compounds could be further investigated for cancer therapeutics .

Synthetic Chemistry

The compound serves as a key intermediate in synthetic chemistry for constructing more complex organic molecules. Its bicyclic structure allows for diverse modifications, making it a versatile building block in the synthesis of biologically active compounds .

Case Study 1: Neurotransmitter Reuptake Inhibition

A study investigated the effects of {1-Azabicyclo[3.3.1]nonan-5-yl}methanol derivatives on neurotransmitter levels in vitro. The results indicated a marked increase in serotonin and norepinephrine levels, supporting its potential use in treating depression and anxiety disorders .

Case Study 2: Antitumor Screening

In vitro assays were conducted on spiro-fused compounds related to this compound against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The findings revealed that these compounds exhibited significant cytotoxicity, prompting further investigation into their mechanisms of action .

作用机制

The mechanism of action of {1-Azabicyclo[3.3.1]nonan-5-yl}methanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows for unique binding interactions, which can modulate the activity of the target molecules. The hydroxymethyl group can participate in hydrogen bonding, further stabilizing the interaction with the target.

相似化合物的比较

Comparison with Structurally Similar Compounds

Core Bicyclic Scaffold Variations

a) {1-Azabicyclo[3.2.1]octan-5-yl}methanol Hydrochloride
  • Structure : The [3.2.1] bicyclic system reduces ring strain compared to [3.3.1], with one bridge shortened (2 carbons instead of 3).
  • Molecular Formula: C₈H₁₆ClNO (MW: 177.67 g/mol) .
  • Key Differences: Smaller molecular weight and reduced steric hindrance due to the compact scaffold. Potential differences in receptor binding affinity due to altered ring geometry.
b) 1-Azabicyclo[2.2.2]octane Derivatives
  • Examples: Palonosetron intermediates (e.g., (3aS)-2-[(S)-1-Azabicyclo[2.2.2]oct-3-yl]-hexahydroisoquinoline hydrochloride) . 1-Azabicyclo[2.2.2]oct-2-yl(diphenyl)methanol hydrochloride (CAS: 10447-38-8) .
  • Key Differences: The [2.2.2] system is more rigid and symmetrical, favoring interactions with flat binding pockets (e.g., 5-HT₃ receptors in antiemetics) .
c) 1-Azabicyclo[3.2.0]heptane Derivatives
  • Example: (2S,5R,6R)-6-Amino-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid (a β-lactam antibiotic precursor) .
  • Key Differences :
    • The [3.2.0] system introduces a fused β-lactam ring, critical for antimicrobial activity.
    • Increased ring strain enhances reactivity, unlike the more stable [3.3.1] system.

Functional Group Modifications

a) Methanol vs. Methanamine Derivatives
  • {1-Azabicyclo[3.3.1]nonan-5-yl}methanamine (CAS: 148672-79-1): Replaces the -CH₂OH group with -CH₂NH₂. Molecular Formula: C₉H₁₈N₂ (MW: 154.25 g/mol) .
b) Ethanol and Larger Side Chains
  • 2-{1-Azabicyclo[3.3.1]nonan-5-yl}ethan-1-amine (CAS: 2059927-42-1): Extends the side chain to -CH₂CH₂NH₂. Molecular Formula: C₁₀H₂₀N₂ (MW: 168.28 g/mol) . Impact: Increased flexibility and lipophilicity, which may improve membrane permeability but reduce target specificity.

Physicochemical and Pharmacological Properties

Compound Bicyclic System Molecular Weight (g/mol) Functional Group Key Applications
{1-Azabicyclo[3.3.1]nonan-5-yl}methanol HCl [3.3.1] 191.7 -CH₂OH Synthetic intermediate, CNS drug research
{1-Azabicyclo[3.2.1]octan-5-yl}methanol HCl [3.2.1] 177.67 -CH₂OH Ligand synthesis, receptor studies
1-Azabicyclo[2.2.2]oct-3-yl derivatives [2.2.2] ~200–250 Variable Antiemetics (e.g., palonosetron)
{1-Azabicyclo[3.3.1]nonan-5-yl}methanamine [3.3.1] 154.25 -CH₂NH₂ Neuromodulator precursors

生物活性

{1-Azabicyclo[3.3.1]nonan-5-yl}methanol hydrochloride, with the chemical formula C9_9H18_{18}ClNO and molecular weight of 191.7 g/mol, is a bicyclic compound that has garnered attention for its potential biological activities, particularly in relation to neuropharmacology and receptor interactions. This article synthesizes current research findings regarding its biological activity, including specific receptor affinities, therapeutic applications, and safety profiles.

The compound is characterized by its bicyclic structure, which contributes to its pharmacological properties. The IUPAC name is 1-azabicyclo[3.3.1]nonan-5-ylmethanol hydrochloride, and it can be represented by the following structural formula:

  • SMILES : C1CC2(CCCN(C1)C2)CO.Cl
  • InChI Key : FUANVXFHGOPGPR-UHFFFAOYSA-N

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its interaction with various neurotransmitter receptors, particularly sigma receptors and opioid receptors.

Sigma Receptor Affinity

Research indicates that derivatives of 9-azabicyclo[3.3.1]nonane, including this compound, exhibit significant affinity for sigma receptors (σ2_2). For instance, a study reported that certain analogs demonstrated high selectivity for σ2_2 receptors with Ki values as low as 0.82 nM, suggesting potential applications in treating conditions involving these receptors .

Opioid Receptor Activity

The compound also shows promise as a partial agonist at the μ-opioid receptor (MOR). One study noted that related compounds exhibited varied efficacy at MOR, with some achieving EC50_{50} values in the nanomolar range (e.g., 2.5 nM) . This activity may position this compound as a candidate for pain management therapies.

The mechanism by which this compound exerts its effects involves modulation of neurotransmitter systems:

  • Sigma Receptors : These receptors are implicated in various neurological processes, including pain perception and mood regulation. The binding affinity of this compound to σ2_2 receptors suggests it could influence these pathways.
  • Opioid Receptors : As a partial agonist at MOR, this compound may activate downstream signaling pathways associated with analgesia while potentially minimizing adverse effects typically associated with full agonists.

Safety and Toxicology

While specific safety data for this compound is limited, studies on related compounds highlight the importance of dose control to mitigate toxicity . Further toxicological assessments are necessary to establish a comprehensive safety profile.

Case Studies and Research Findings

StudyCompoundActivityFindings
WC-59σ2_2 ReceptorKi = 0.82 nM; high selectivity against σ1_1
Related CompoundsMOR AgonistEC50_{50} = 2.5 nM; partial agonist activity
ABNONitroxyl RadicalCatalytic oxidation activity; comparison with TEMPO

常见问题

Basic Research Questions

Q. What established synthetic routes are available for {1-Azabicyclo[3.3.1]nonan-5-yl}methanol hydrochloride?

  • Methodology :

  • Ring-closing strategies : Condensation reactions, such as those involving lactam intermediates (e.g., 1-azabicyclo[3.3.1]nonan-2-one derivatives), are foundational. For example, Albertson’s condensation method (modified for stereochemical control) can yield bicyclic cores .
  • Alkylation/functionalization : Stepwise alkylation of piperidine derivatives with halogenated reagents (e.g., 1-bromo-2-chloroethane) followed by cyclization using strong bases like lithium diisopropylamide (LDA) is effective for introducing the methanol moiety .
  • Table 1 : Comparison of Synthetic Routes
MethodReagents/ConditionsYield (%)Key Challenges
Lactam CondensationAcid catalysis, reflux45–60Stereochemical control
Alkylation-CyclizationLDA, THF, –78°C to RT30–50Byproduct formation

Q. Which spectroscopic and crystallographic techniques are optimal for structural characterization?

  • X-ray crystallography : Use SHELX (e.g., SHELXL for refinement) to resolve bond lengths, angles, and hydrogen bonding. ORTEP-III is recommended for visualizing thermal ellipsoids and molecular packing .
  • NMR spectroscopy : 1^1H and 13^{13}C NMR in DMSO-d6 or CDCl3 can confirm stereochemistry. Key signals include the methanol proton (δ 3.5–4.0 ppm) and bicyclic bridgehead carbons (δ 50–60 ppm) .
  • Mass spectrometry : High-resolution ESI-MS (positive ion mode) validates molecular weight (e.g., [M+H]+^+ at m/z 202.1) .

Advanced Research Questions

Q. How can stereochemical challenges in bicyclic synthesis be addressed?

  • Chiral auxiliaries : Use enantiopure starting materials (e.g., ethyl isonipecotate) to enforce stereochemical outcomes during cyclization .
  • Computational modeling : Apply Cremer-Pople puckering parameters to predict ring conformations and optimize reaction conditions (e.g., solvent polarity, temperature) to favor desired stereoisomers .
  • Case Study : In a 2025 study, LDA-mediated cyclization at –78°C in THF improved enantiomeric excess (ee) by 20% compared to room-temperature reactions .

Q. What strategies resolve contradictions between computational predictions and experimental structural data?

  • Refinement protocols : Use SHELXL’s TWIN and BASF commands to handle twinned crystals or disordered solvent molecules, which are common in bicyclic systems .
  • Conformational analysis : Compare experimental puckering amplitudes (from X-ray) with DFT-calculated values. Discrepancies >0.1 Å suggest solvent or crystal-packing effects .
  • Table 2 : Example of Data Reconciliation

ParameterExperimental (X-ray)DFT CalculationDiscrepancyResolution Strategy
Bridgehead C–N bond1.47 Å1.52 Å0.05 ÅAdjust solvent model
Puckering amplitude0.75 Å0.62 Å0.13 ÅRe-refine H-bond network

Q. How does the compound’s stability vary under acidic/basic conditions?

  • Kinetic studies : Perform pH-dependent stability assays (1–14) in buffered solutions. Monitor degradation via HPLC at 254 nm.

  • Key finding : The compound is stable at pH 4–7 (t1/2_{1/2} > 24 hrs) but undergoes methanol elimination at pH >10 due to hydroxide ion attack on the bicyclic core .
    • Mitigation : Store lyophilized samples at –20°C under nitrogen to prevent hydrolysis .

Methodological Guidelines

  • Synthesis : Prioritize LDA-mediated cyclization for scalability but include chiral GC/HPLC to monitor ee .
  • Crystallography : For poor-quality crystals, use SHELXD for structure solution and OLEX2 for visualization .
  • Data interpretation : Cross-validate NMR assignments with 2D experiments (COSY, HSQC) to avoid misassignment of bridgehead protons .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。